molecular formula C12H16O2S B11959739 Methyl 3-(benzylsulfanyl)-2-methylpropanoate CAS No. 5331-04-4

Methyl 3-(benzylsulfanyl)-2-methylpropanoate

Cat. No.: B11959739
CAS No.: 5331-04-4
M. Wt: 224.32 g/mol
InChI Key: VIAAAKCYRCELPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylsulfanyl group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-2-methylpropanoate typically involves the esterification of 3-(benzylsulfanyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylsulfanyl)-2-methylpropanoate
  • Methyl 3-(methylsulfanyl)-2-methylpropanoate
  • Ethyl 3-(benzylsulfanyl)-2-methylpropanoate

Uniqueness

Methyl 3-(benzylsulfanyl)-2-methylpropanoate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5331-04-4

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-benzylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H16O2S/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

VIAAAKCYRCELPR-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.